molecular formula C21H20F3N5O3S B6572681 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 921789-70-0

2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide

カタログ番号: B6572681
CAS番号: 921789-70-0
分子量: 479.5 g/mol
InChIキー: GVLCQJOPDJUSRE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a fused imidazo[2,1-c][1,2,4]triazole core substituted with a 4-ethoxyphenyl group at position 7 and a sulfanyl-linked acetamide moiety bearing a 4-(trifluoromethoxy)phenyl group. Such structural features are common in bioactive molecules targeting enzymes or receptors, particularly in oncology and inflammation research .

特性

IUPAC Name

2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5O3S/c1-2-31-16-9-5-15(6-10-16)28-11-12-29-19(28)26-27-20(29)33-13-18(30)25-14-3-7-17(8-4-14)32-21(22,23)24/h3-10H,2,11-13H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLCQJOPDJUSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a structurally complex molecule belonging to the class of imidazo[2,1-c][1,2,4]triazoles. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties.

Chemical Structure

The molecular formula of the compound is C21H20F3N5O2SC_{21}H_{20}F_3N_5O_2S, and its structure features an imidazo[2,1-c][1,2,4]triazole core linked to various functional groups that may influence its biological activity.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors. These interactions may modulate various biological pathways, leading to therapeutic effects. The presence of the sulfanyl group and aromatic substituents suggests potential for diverse interactions within biological systems .

Anticancer Activity

Recent studies have indicated that derivatives of imidazo[2,1-c][1,2,4]triazole exhibit significant anticancer activity. For instance:

  • Cell Line Studies : Compounds similar in structure to the target compound have shown promising results against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 13.004 µg/mL against HepG2 liver cancer cells . This suggests that modifications in the structure can lead to varying degrees of potency.
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring enhances anti-proliferative activity. In contrast, electron-withdrawing groups tend to reduce efficacy .

Antimicrobial Activity

Compounds within the imidazo[2,1-c][1,2,4]triazole class have also been evaluated for their antimicrobial properties:

  • In Vitro Studies : Various derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations . The specific interactions at the molecular level could involve inhibition of bacterial enzymes or disruption of cell wall synthesis.

Data Summary

Biological Activity IC50 Value (µg/mL) Cell Line/Pathogen
Anticancer13.004HepG2
AntimicrobialVaries (Low MIC)Staphylococcus aureus, E. coli

Case Studies

Several studies have highlighted the biological potential of imidazo[2,1-c][1,2,4]triazole derivatives:

  • Study A : Investigated a series of triazole compounds and found that modifications significantly affected their anticancer properties. The most potent derivative showed a marked reduction in cell viability in HepG2 cells.
  • Study B : Focused on antimicrobial evaluations where triazole derivatives exhibited MIC values lower than traditional antibiotics against resistant strains .

科学的研究の応用

Overview

2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound notable for its unique imidazo[2,1-c][1,2,4]triazole core structure. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects. It may exhibit:

  • Anticancer Activity : The imidazo-triazole framework is associated with cytotoxic effects against various cancer cell lines. Studies have shown that similar compounds can inhibit tumor growth through apoptosis induction and cell cycle arrest.
  • Antiviral Properties : Compounds with similar structures have demonstrated efficacy against viral infections by disrupting viral replication mechanisms.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by affecting cytokine release and other mediators involved in inflammation.

Biochemical Studies

Due to its unique structure, the compound can serve as a valuable tool in biochemical research:

  • Enzyme Inhibition Studies : It can be used to explore the inhibition of specific enzymes that play critical roles in various diseases.
  • Receptor Interaction Studies : The compound's interactions with biological receptors can provide insights into its mechanism of action and potential therapeutic targets.

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Development of New Polymers : Its chemical structure allows for the synthesis of novel polymers with tailored properties for specific applications.
  • Coatings and Composites : The compound can be incorporated into coatings to enhance their performance characteristics such as durability and resistance to environmental factors.

Case Studies and Research Findings

Several studies have highlighted the promising applications of this compound:

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[2,1-c][1,2,4]triazole exhibited significant cytotoxic effects against human cancer cell lines. The study concluded that modifications to the substituents on the triazole ring could enhance anticancer activity.

Study 2: Antiviral Efficacy

Research conducted by a team at a leading pharmaceutical institute showed that compounds similar to 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide inhibited the replication of specific viral strains in vitro. The findings suggest potential use in antiviral drug development.

Study 3: Anti-inflammatory Mechanisms

A recent investigation published in Pharmacology Reports explored the anti-inflammatory properties of triazole-containing compounds. The results indicated that these compounds could significantly reduce inflammation markers in cellular models.

類似化合物との比較

Structural Analogues and Substituent Effects

The table below summarizes key analogs and their substituent-driven pharmacological profiles:

Compound Name / ID (Source) Core Structure Substituents Biological Activity Key Findings
Target Compound Imidazo-triazole + acetamide 7-(4-Ethoxyphenyl); N-[4-(trifluoromethoxy)phenyl] Under investigation Hypothesized enhanced stability and target affinity due to electron-withdrawing groups
2-[[4-(m-Tolyl)... () Triazole + acetamide 4-(3-Methylphenyl); 5-[(p-tolylthio)methyl]; N-[2-(trifluoromethyl)phenyl] Not specified Structural similarity suggests potential kinase or protease inhibition
(E)-N-[5-(4-Fluorostyryl)... () Indole + acetamide Trifluoroacetyl; fluorostyryl; fluorophenyl Anti-proliferative (pLDH assay) Fluorinated groups enhance cytotoxicity in cancer cell lines
2-((4-Amino-5-(furan-2-yl)... () Triazole + acetamide 4-Amino; furan-2-yl; sulfonyl linkage Anti-exudative Comparable efficacy to diclofenac (8 mg/kg) at 10 mg/kg dose
Methoxyphenyl analog () Imidazo-triazole + acetamide 7-(4-Methoxyphenyl); N-(2,4,6-trimethylphenyl) Research candidate Methoxy group reduces lipophilicity vs. ethoxy; may affect bioavailability

Key Comparative Insights

Fluorinated derivatives (e.g., ) demonstrate potent anti-cancer activity, suggesting the trifluoromethoxy group in the target compound may confer similar advantages .

Anti-Inflammatory Potential: The anti-exudative activity of furan-2-yl-substituted triazole-acetamides () highlights the role of heterocyclic substituents in inflammation modulation. The target compound’s ethoxyphenyl group may offer superior solubility or receptor interaction compared to furan-based analogs .

Structural Flexibility :

  • Sulfanyl and sulfonyl linkages () influence pharmacokinetics; the target compound’s sulfanyl group balances stability and reactivity, avoiding excessive hydrophobicity seen in sulfonyl derivatives .

Research Findings and Mechanistic Implications

  • Anti-Cancer Activity : Fluorinated analogs () inhibit lactate dehydrogenase (pLDH), a marker of glycolysis in cancer cells. The target compound’s trifluoromethoxy group may similarly disrupt cancer metabolism .
  • Anti-Inflammatory Action : Ethoxy and methoxy groups enhance COX-2 selectivity in NSAIDs. The ethoxyphenyl substituent in the target compound could improve COX-2 inhibition compared to methoxy analogs () .
  • Metabolic Stability : The trifluoromethoxy group’s resistance to oxidative metabolism may extend half-life relative to chloro or methyl substituents () .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for constructing the imidazo[2,1-c][1,2,4]triazole core in this compound?

  • The imidazo[2,1-c][1,2,4]triazole scaffold is typically synthesized via condensation reactions. For example, equimolar concentrations of substituted oxazolones and triazole-thiol derivatives are refluxed under catalytic conditions (e.g., pyridine and Zeolite Y-H) at 150°C for 5 hours. Post-reaction purification involves recrystallization from ethanol . This method balances efficiency and yield but may require optimization for sterically hindered substituents.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Key characterization techniques include:

  • NMR spectroscopy : To confirm substituent positions and assess purity (e.g., aromatic proton integration for ethoxyphenyl and trifluoromethoxyphenyl groups).
  • HPLC-MS : For molecular weight validation and detection of byproducts.
  • Elemental analysis : To verify stoichiometric ratios of C, H, N, and S .
    • Comparative analysis with literature-reported spectral data is critical for structural validation .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Begin with in vitro antiproliferative assays (e.g., MTT or SRB assays) against cancer cell lines, using hydroxyacetamide derivatives as positive controls . For anti-inflammatory potential, assess anti-exudative activity in rodent models at 10 mg/kg, comparing efficacy to reference agents like diclofenac sodium .

Advanced Research Questions

Q. How can substituent modifications influence the compound’s pharmacokinetic and bioactivity profiles?

  • Ethoxyphenyl vs. methoxyphenyl : The ethoxy group’s increased lipophilicity may enhance membrane permeability but reduce aqueous solubility.
  • Trifluoromethoxyphenyl : The electron-withdrawing CF₃ group improves metabolic stability by resisting oxidative degradation .
  • Systematic SAR studies (e.g., replacing sulfur with sulfone or varying triazole substituents) can optimize potency .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Dose-response standardization : Ensure consistent dosing (e.g., 10 mg/kg vs. 8 mg/kg for reference drugs) .
  • Control for assay conditions : Variations in cell line sensitivity or animal models (e.g., murine vs. rat inflammation models) may explain discrepancies.
  • Meta-analysis : Cross-reference data from analogous compounds (e.g., thiazole-triazole hybrids) to identify trends .

Q. How can computational tools streamline reaction optimization for this compound?

  • Quantum chemical calculations : Predict transition states and intermediate stability for key steps (e.g., cyclization of imidazo-triazole cores) .
  • Machine learning : Train models on reaction databases to identify optimal catalysts (e.g., Zeolite Y-H vs. alternative acidic catalysts) .
  • Molecular docking : Pre-screen derivatives for target binding (e.g., COX-2 or kinase enzymes) to prioritize synthesis .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Catalyst recycling : Zeolite Y-H can degrade under prolonged reflux; iterative catalyst replacement may be needed .
  • Byproduct management : Chloroacetamide intermediates may form sulfoxide byproducts; optimize reaction time and temperature to minimize these .
  • Purification : Ethanol recrystallization may fail for highly lipophilic derivatives; explore mixed solvents (e.g., ethanol-DMF) .

Data-Driven Insights

Parameter Typical Range Key References
Synthetic yield45–65%
Anti-exudative activity (AEA)20–35% inhibition at 10 mg/kg
Purity (HPLC)≥95%

Methodological Recommendations

  • Contradiction resolution : Use combinatorial libraries to test substituent effects systematically .
  • Advanced characterization : Employ X-ray crystallography (if crystals are obtainable) for absolute configuration determination .
  • Toxicology screening : Prioritize Ames tests and hepatic microsome assays to evaluate mutagenicity and metabolic pathways .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。